

In-Depth Technical Guide: BocNH-PEG8-CH₂CH₂COONHS

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Compound of Interest

Compound Name: BocNH-PEG8-CH₂CH₂COONHS

Cat. No.: B8114182

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BocNH-PEG8-CH₂CH₂COONHS is a heterobifunctional crosslinker that contains a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester, separated by an eight-unit polyethylene glycol (PEG) spacer. This molecule is a valuable tool in bioconjugation and drug delivery, offering a versatile platform for linking molecules of interest. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, while the terminal reactive groups allow for the sequential and controlled conjugation to different molecules.

The NHS ester facilitates the formation of a stable amide bond with primary amines, such as those found on the surface of proteins or amine-modified oligonucleotides. The Boc-protected amine provides a latent reactive site that can be deprotected under mild acidic conditions to reveal a primary amine, which can then be further functionalized. This dual reactivity makes it an ideal linker for applications such as antibody-drug conjugates (ADCs), PROTACs, and the surface modification of nanoparticles.

Physicochemical Properties

A summary of the key quantitative data for **BocNH-PEG8-CH₂CH₂COONHS** is presented in the table below.

Property	Value
Molecular Weight	638.70 g/mol [1][2]
Chemical Formula	C28H50N2O14[1][2]
CAS Number	2009357-80-4[1][2]
Purity	≥95%
Appearance	White to off-white solid or viscous liquid
Solubility	Soluble in DMSO, DMF, and other organic solvents. The PEG spacer increases aqueous solubility of conjugates.[3][4]
Storage Conditions	Store at -20°C for long-term stability. For short-term, 2-8°C is acceptable. Keep dry and protected from light.

Experimental Protocols

Protocol 1: Conjugation of BocNH-PEG8-CH₂CH₂COONHS to a Primary Amine-Containing Molecule (e.g., Protein)

This protocol describes the reaction of the NHS ester group of the linker with primary amines on a target molecule.

Materials:

- **BocNH-PEG8-CH₂CH₂COONHS**
- Amine-containing molecule (e.g., protein, antibody)
- Anhydrous, amine-free solvent (e.g., DMSO or DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- Prepare the Linker Solution: Immediately before use, dissolve **BocNH-PEG8-CH₂CH₂COONHS** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the solution of the amine-containing molecule. The optimal molar ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring. If the conjugated molecule is light-sensitive, protect the reaction from light.
- Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.
- Purification: Remove the excess linker and reaction byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

- Boc-protected conjugate from Protocol 1
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Neutralization buffer (e.g., saturated sodium bicarbonate)

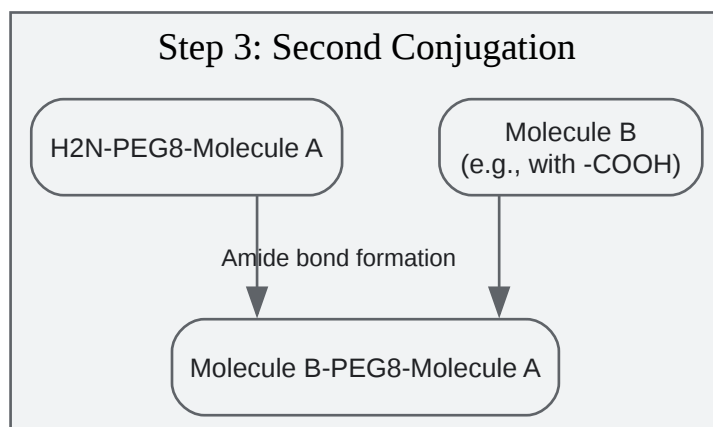
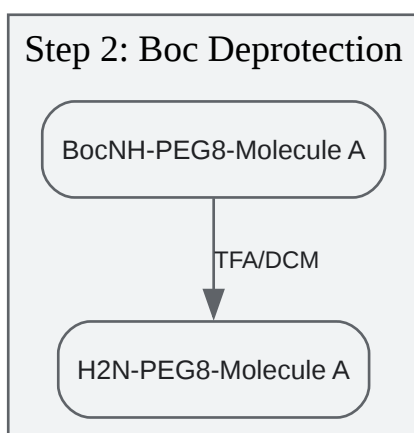
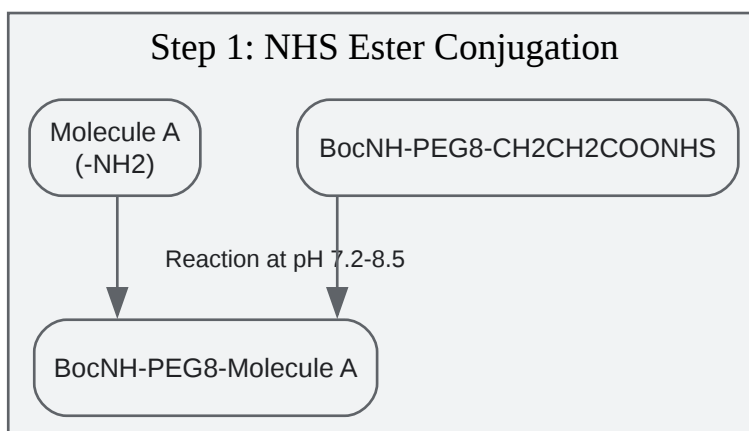
- Purification system (e.g., HPLC, dialysis)

Procedure:

- Dissolution: Dissolve the Boc-protected conjugate in DCM.
- Deprotection: Add an equal volume of TFA to the solution (e.g., for 1 mL of DCM, add 1 mL of TFA).
- Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
- Solvent Removal: Remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).
- Neutralization (Optional): If residual acid needs to be removed, dissolve the residue in a minimal amount of a suitable solvent and neutralize with a mild base or buffer.
- Purification: Purify the deprotected conjugate using an appropriate method such as HPLC or dialysis to remove any remaining reagents and byproducts.

Application Workflow: Linking Two Molecules

The following diagram illustrates a typical experimental workflow for using **BocNH-PEG8-CH₂CH₂COONHS** to link two different molecules, Molecule A (containing a primary amine) and Molecule B (to be conjugated to the deprotected amine of the linker).



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